Apoatropina HCl

Descripción general

Descripción

Apoatropine HCl, also known as atropine hydrochloride, is an alkaloid derived from the belladonna plant. It is a commonly used pharmaceutical drug that has a variety of uses, such as treating motion sickness, decreasing secretions, and treating bradycardia. It is also used in laboratory experiments to study the effects of cholinergic blockers on various physiological systems.

Aplicaciones Científicas De Investigación

Desarrollo farmacéutico

Apoatropina HCl se utiliza en el desarrollo de productos farmacéuticos, particularmente en los procesos de síntesis y purificación. La síntesis en flujo continuo, una técnica moderna en la fabricación farmacéutica, implica el uso de this compound para separaciones en línea de impurezas estructuralmente similares . Este método mejora la pureza y la calidad del producto farmacéutico final.

Química analítica

En la química analítica, la this compound juega un papel crucial en el desarrollo de métodos analíticos avanzados. Por ejemplo, se han desarrollado métodos de Cromatografía Líquida de Ultra Alta Eficiencia (UHPLC) para la determinación de atropina y sus principales impurezas, incluida la this compound, que es esencial para garantizar la seguridad y la eficacia de los tratamientos antídotos .

Bioquímica

Las aplicaciones bioquímicas de la this compound son significativas debido a su papel como un alcaloide tropánico. Se utiliza en varios estudios bioquímicos para comprender las propiedades y el comportamiento de alcaloides similares que se encuentran en la familia de plantas Solanaceae . Su toxicidad y estructura química son de particular interés en la investigación bioquímica.

Ciencia ambiental

El impacto ambiental de los compuestos químicos como la this compound es un campo de estudio en crecimiento. La investigación sobre la tecnología de plasma no térmico, que genera radicales altamente reactivos para la eliminación de contaminantes, puede involucrar compuestos como la this compound para comprender su degradación e interacción con los contaminantes ambientales .

Ciencias forenses

La this compound tiene aplicaciones potenciales en las ciencias forenses, particularmente en la detección y el análisis de sustancias tóxicas. Las técnicas de impronta molecular, que ofrecen una alta selectividad de reconocimiento, podrían adaptarse para la detección selectiva de this compound en muestras forenses .

Toxicología

En toxicología, la this compound se estudia por su potente toxicidad, que se dice que es 20 veces más tóxica que la atropina . Comprender su perfil toxicológico es crucial para el desarrollo de antídotos y para el manejo de casos de intoxicación.

Safety and Hazards

Mecanismo De Acción

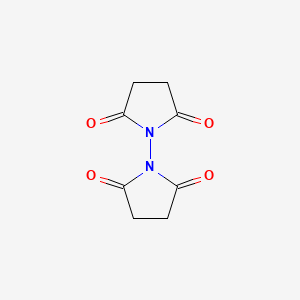

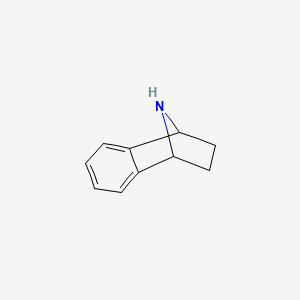

- Apoatropine HCl is a member of the tropane alkaloid class. Chemically, it’s an ester formed from tropine and atropic acid .

Target of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

Apoatropine Hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with muscarinic acetylcholine receptors, where it acts as a competitive antagonist. This interaction inhibits the binding of acetylcholine, thereby blocking the parasympathetic nervous system’s effects. Apoatropine Hydrochloride also interacts with enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine .

Cellular Effects

Apoatropine Hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine on muscarinic receptors, leading to effects such as pupil dilation, increased heart rate, and reduced secretions from glands. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the normal cholinergic signaling .

Molecular Mechanism

The molecular mechanism of Apoatropine Hydrochloride involves its binding to muscarinic acetylcholine receptors, where it acts as a reversible, non-specific antagonist. This binding prevents acetylcholine from exerting its effects on tissues innervated by postganglionic cholinergic nerves, such as smooth muscle, cardiac tissue, exocrine glands, and the central nervous system. Apoatropine Hydrochloride shows affinity for multiple receptor subtypes, including M1, M2, M3, M4, and M5 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apoatropine Hydrochloride can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Apoatropine Hydrochloride is relatively stable under standard laboratory conditions, but its potency may decrease over extended periods. Long-term exposure to Apoatropine Hydrochloride in in vitro or in vivo studies has demonstrated sustained inhibition of cholinergic signaling, leading to prolonged physiological effects .

Dosage Effects in Animal Models

The effects of Apoatropine Hydrochloride vary with different dosages in animal models. At low doses, it can cause mild anticholinergic effects such as dry mouth and pupil dilation. At higher doses, it can lead to more severe effects, including tachycardia, urinary retention, and central nervous system disturbances. Toxic or adverse effects are observed at high doses, indicating a threshold beyond which the compound’s safety is compromised .

Metabolic Pathways

Apoatropine Hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydrolysis to produce tropine and atropic acid. Enzymes such as cytochrome P450 play a role in its metabolism, and the compound’s metabolites are excreted through the kidneys. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .

Transport and Distribution

Within cells and tissues, Apoatropine Hydrochloride is transported and distributed through various mechanisms. It can cross cell membranes and is distributed to different tissues, including the central nervous system, due to its lipophilic nature. Transporters and binding proteins may facilitate its movement within the body, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of Apoatropine Hydrochloride is essential for its activity and function. It is primarily localized in the cytoplasm and can interact with intracellular receptors and enzymes. Post-translational modifications and targeting signals may direct Apoatropine Hydrochloride to specific cellular compartments or organelles, influencing its efficacy and duration of action .

Propiedades

IUPAC Name |

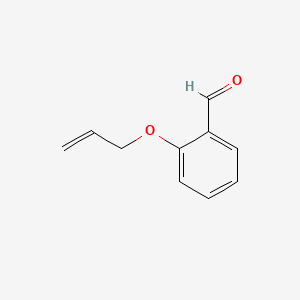

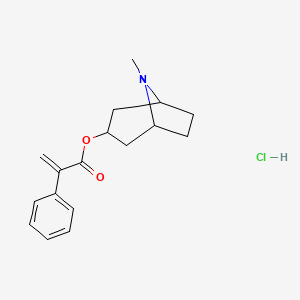

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;/h3-7,14-16H,1,8-11H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAARQREFCZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975194 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-81-4 | |

| Record name | Apoatropine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apoatropine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of Apoatropine HCl in Atropine Sulfate Injection significant, and how does the novel UHPLC method contribute to its analysis?

A: Apoatropine HCl is a potential degradation product or impurity found in Atropine Sulfate Injection, a critical medication used as an antidote for nerve agent poisoning []. Understanding the purity and stability of atropine formulations, particularly those stockpiled for emergency use, is crucial for ensuring drug efficacy and patient safety.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.